molecular formula C20H20N2O3 B11421674 3,4-dihydroisoquinolin-2(1H)-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11421674
M. Wt: 336.4 g/mol
InChI Key: LWKSAFXNMTYGGW-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: is a complex organic compound that features a unique combination of isoquinoline, oxazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced into the molecule under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures, such as berberine and papaverine.

    Oxazole Derivatives: Compounds like oxazolone and oxazolidinone.

    Methoxyphenyl Compounds: Compounds such as anisole and vanillin.

Uniqueness: The uniqueness of 3,4-dihydroisoquinolin-2(1H)-yl[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone lies in its combined structural features, which allow for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C20H20N2O3/c1-24-17-8-6-15(7-9-17)18-12-19(25-21-18)20(23)22-11-10-14-4-2-3-5-16(14)13-22/h2-9,19H,10-13H2,1H3

InChI Key

LWKSAFXNMTYGGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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